molecular formula C11H11N3O B1416859 N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine CAS No. 1019079-11-8

N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine

Cat. No. B1416859
CAS RN: 1019079-11-8
M. Wt: 201.22 g/mol
InChI Key: ISBXZCCXVXTLMO-UKTHLTGXSA-N
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Description

“N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine” is a chemical compound . It is also known as Ethanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-, oxime . The molecular formula of this compound is C11H11N3O .


Molecular Structure Analysis

The molecular structure of “N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine” consists of a pyrazole ring attached to a phenyl group through an ethylidene linkage . The compound also contains a hydroxylamine group . The InChI code for this compound is 1S/C12H12N2O/c1-10(13-15)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-10H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine” include its molecular weight, which is 201.22 . Other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • The compound exhibits unique molecular structural features, including intramolecular and intermolecular hydrogen bonding. This aspect is explored in compounds with similar pyrazole structures, contributing to the formation of chain and ribbon structures in crystal forms (Quiroga, Portilla, Cobo, & Glidewell, 2010).

Anticancer Applications

  • Novel oxime-containing pyrazole derivatives, structurally related to the compound of interest, have shown promise in inhibiting lung cancer cell growth. This is attributed to their ability to induce autophagy, highlighting a potential pathway for therapeutic applications (Zheng, Li, Ge, Zhao, Liu, Lv, Ding, & Miao, 2010).

Coordination Complexes and Antioxidant Activity

Synthetic Chemistry and Biological Evaluation

  • Pyrazole compounds, similar to the one , have been synthesized and evaluated for their biological activities. These activities include the potential to arrest lung cancer cell growth, which opens avenues for further investigation in medicinal chemistry (Zheng, Zhu, Zhao, Huang, Ding, & Miao, 2010).

Fluorescent Sensing Applications

Future Directions

The future directions for “N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Therefore, “N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine” may also have potential applications in these areas.

properties

IUPAC Name

(NE)-N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBXZCCXVXTLMO-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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